molecular formula C11H17NO2 B2618554 2-[Ethyl-(2-methoxyphenyl)amino]ethanol CAS No. 342422-28-0

2-[Ethyl-(2-methoxyphenyl)amino]ethanol

Cat. No.: B2618554
CAS No.: 342422-28-0
M. Wt: 195.262
InChI Key: DWONUJMYIOZCIT-UHFFFAOYSA-N
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Description

2-[Ethyl-(2-methoxyphenyl)amino]ethanol is a tertiary ethanolamine derivative featuring an ethyl group, a 2-methoxyphenyl substituent, and a hydroxyl-containing ethanol backbone. The 2-methoxyphenyl group contributes to its aromaticity and lipophilicity, while the ethyl and ethanol moieties enhance solubility in polar solvents. Its structural flexibility allows for diverse intermolecular interactions, including hydrogen bonding via the hydroxyl and amino groups, which influence its physicochemical and biological properties .

Properties

IUPAC Name

2-(N-ethyl-2-methoxyanilino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-12(8-9-13)10-6-4-5-7-11(10)14-2/h4-7,13H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWONUJMYIOZCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl-(2-methoxyphenyl)amino]ethanol typically involves the reaction of 2-methoxyaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amino group of 2-methoxyaniline attacks the ethylene oxide, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-[Ethyl-(2-methoxyphenyl)amino]ethanol can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sodium borohydride, can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl-(2-methoxyphenyl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Ethyl-(2-methoxyphenyl)amino]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Ethyl-(2-methoxyphenyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties References
2-[Ethyl-(2-methoxyphenyl)amino]ethanol Ethyl, 2-methoxyphenyl, ethanol 225.28 (calculated) Moderate polarity; hydrogen bonding via -OH and -NH; lipophilic due to aryl
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol 2,6-Dichlorophenyl, ethanol 282.15 Higher density (1.45 g/cm³); strong C–H···π and π–π interactions
2-((3-Amino-4-methoxyphenyl)amino)ethanol 3-Amino-4-methoxyphenyl, ethanol 182.22 Enhanced solubility in water; intramolecular H-bonding between -NH₂ and -OH
2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol 3-Methoxyphenoxy, ethanol 211.26 Lower logP (estimated 0.8); ether linkage increases flexibility
2-[[(3-Fluoro-4-methoxyphenyl)methyl]amino]ethanol 3-Fluoro-4-methoxyphenyl, ethanol 199.22 Electrophilic fluorinated aryl; potential CNS activity

Key Observations :

  • Polarity and Solubility: The presence of electron-withdrawing groups (e.g., -Cl in ) reduces solubility in water compared to methoxy or amino substituents (e.g., ).
  • Hydrogen Bonding : Compounds with -NH groups (e.g., ) exhibit stronger intermolecular interactions than ether-linked analogs (e.g., ).
  • Lipophilicity: The 2-methoxyphenyl group in the target compound increases logP (~1.5) compared to non-aromatic analogs but remains lower than dichlorophenyl derivatives (logP ~2.8) .

Critical Analysis :

  • The target compound’s synthesis () employs straightforward alkylation, contrasting with the multi-step reductions required for dichlorophenyl analogs ().
  • Catalytic methods (e.g., Pd in ) improve regioselectivity for complex aryl substitutions.

Crystallographic and Stability Data

  • 2-[Ethyl-(2-methoxyphenyl)amino]ethanol: Predicted to adopt a planar conformation with dihedral angles <20° between the aryl and ethanol moieties, similar to dichlorophenyl derivatives (67.71° dihedral in ).
  • Stability: Methoxy groups enhance oxidative stability compared to amino-substituted analogs (e.g., ), which may require inert storage conditions.

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